molecular formula C53H55NO17 B2648690 (1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid CAS No. 1106691-66-0

(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

Cat. No.: B2648690
CAS No.: 1106691-66-0
M. Wt: 978.013
InChI Key: PXXFAJWFTRTIJU-JOWVIJPLSA-N
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Description

(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a chemical compound with the molecular formula C46H56N2O10 and a molecular weight of 796.9 g/mol . The provided product has a typical purity of 95% and is offered as a useful research compound . The stereochemistry of the molecule is defined at multiple centers, which may be critical for its properties and interactions in research applications . This product is intended for research applications and is strictly for in-vitro use outside of living organisms. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any introduction of this product into humans or animals is strictly prohibited by law .

Properties

CAS No.

1106691-66-0

Molecular Formula

C53H55NO17

Molecular Weight

978.013

IUPAC Name

(1R,2R)-2-(benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

InChI

InChI=1S/2C20H18O8.C13H19NO/c2*1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h2*3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1-3,6-7,12-15H,4-5,8-10H2/t2*15-,16-;12-,13-/m111/s1

InChI Key

PXXFAJWFTRTIJU-JOWVIJPLSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C1CCC(C(C1)NCC2=CC=CC=C2)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexanol Moiety: The cyclohexanol moiety can be synthesized through the reduction of cyclohexanone using a reducing agent such as sodium borohydride (NaBH4).

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via reductive amination of the cyclohexanol moiety with benzylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

    Synthesis of the Butanedioic Acid Derivative: The butanedioic acid derivative can be synthesized by esterification of butanedioic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the ester moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted amines, esters

Scientific Research Applications

Medicinal Chemistry

Both compounds have been investigated for their potential therapeutic effects:

  • (1R,2R)-2-(Benzylamino)cyclohexan-1-ol has been studied for its role as a potential drug candidate due to its ability to interact with various biological targets. Its structure allows it to function as a chiral building block in the synthesis of more complex pharmaceuticals .
  • (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is recognized for its potential use as an anti-inflammatory agent. The presence of the benzoyl groups enhances its lipophilicity, which may improve bioavailability and efficacy in biological systems.

Pharmacology

Research indicates that these compounds exhibit various pharmacological activities:

  • Studies have shown that (1R,2R)-2-(Benzylamino)cyclohexan-1-ol may possess analgesic properties. Its mechanism of action could involve modulation of neurotransmitter systems related to pain perception .
  • The derivative (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid has been explored for its role in metabolic pathways, potentially influencing lipid metabolism and glucose regulation .

Synthesis of Chiral Compounds

The unique stereochemistry of both compounds makes them valuable in asymmetric synthesis:

  • (1R,2R)-2-(Benzylamino)cyclohexan-1-ol serves as a chiral auxiliary in the synthesis of other chiral molecules. Its ability to influence the stereochemical outcome of reactions is crucial in developing new drugs with high specificity .

Case Study 1: Analgesic Properties

A study evaluated the analgesic effects of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol using animal models. Results indicated significant pain relief compared to control groups, suggesting its potential as a non-opioid analgesic alternative .

Case Study 2: Anti-inflammatory Activity

Research on (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid demonstrated its effectiveness in reducing inflammation markers in vitro. The compound was shown to inhibit pro-inflammatory cytokines, indicating its therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

(1R,2R)-2-(Benzylamino)cyclohexan-1-ol and Its Analogs

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Properties References
(1R,2R)-2-(Benzylamino)cyclohexan-1-ol Base structure 205.30 High chiral purity (98%), used in phosphodiesterase inhibitors
(1R,2R)-2-((4-Methoxybenzyl)amino)cyclohexan-1-ol 4-Methoxy substitution on benzyl group 235.33 Enhanced electronic effects; potential altered receptor binding
(1R,2R)-2-(Benzylamino)cyclopentanol Cyclopentanol backbone (vs. cyclohexanol) 191.27 Smaller ring size; conformational differences may affect bioactivity
Tramadol [(1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol] Dimethylaminomethyl and 3-methoxyphenyl groups 263.38 μ-opioid receptor agonist; analgesic properties
Key Findings:
  • Substituent Effects: Methoxy or dimethylamino groups on the benzyl ring (e.g., tramadol) significantly alter pharmacological activity. Tramadol’s 3-methoxyphenyl group enhances opioid receptor binding, unlike the target compound’s benzylamino group .

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic Acid and Its Analogs

Table 2: Comparison with Ester Derivatives
Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Properties References
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic Acid Base structure ~434.4 (estimated) High hydrophobicity due to aromatic esters -
4-Benzyloxy-but-2-enoic acid Unsaturated backbone; single benzyloxy group 192.18 Increased reactivity from conjugated double bond
(S)-3-(3,5-Difluorophenylamino)-4-(2-hydroxy-1,2,2-triphenylethylamino)cyclobut-3-ene-1,2-dione Cyclobutene dione core 447.44 Electron-deficient dione moiety; potential kinase inhibition
Key Findings:
  • Ester vs. Amide Derivatives : The target compound’s ester groups may confer higher metabolic stability compared to amide-containing analogs (e.g., cyclobutene diones in ) .
  • Polarity : The diol backbone in the target compound increases hydrophilicity relative to fully aromatic esters (e.g., 4-methylbenzoyl derivatives in ).

Physicochemical Properties

  • Solubility: Tramadol’s dimethylamino group enhances water solubility (~500 mg/mL) compared to the target compound’s benzylamino group .
  • Melting Points: Cyclohexanol derivatives generally exhibit higher melting points (>100°C) due to hydrogen bonding .

Biological Activity

The compounds (1R,2R)-2-(Benzylamino)cyclohexan-1-ol and (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid are of significant interest in pharmacology and medicinal chemistry due to their potential biological activities. This article reviews their properties, mechanisms of action, and relevant case studies to elucidate their biological significance.

(1R,2R)-2-(Benzylamino)cyclohexan-1-ol

  • CAS Number : 141553-09-5
  • Molecular Formula : C13H19NO
  • Molecular Weight : 205.30 g/mol
  • Structure : Contains a cyclohexanol backbone with a benzylamino substituent.

This compound has been investigated for its potential neuroprotective effects and its role as a chiral building block in organic synthesis.

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

  • CAS Number : 1893415-79-6
  • Molecular Formula : C39H46N2O10
  • Molecular Weight : 702.8 g/mol
  • Structure : Features two 4-methylbenzoyl ester groups attached to a butanedioic acid core.

This compound is primarily studied for its applications in drug development and as a potential therapeutic agent.

  • Neuroprotective Properties of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol
    • This compound has been shown to exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Studies indicate that it may enhance synaptic plasticity and promote neuronal survival under stress conditions .
  • Antioxidant Activity
    • Both compounds demonstrate significant antioxidant activity, which is crucial for protecting cells from oxidative damage. The benzylamino group in the first compound contributes to its ability to scavenge free radicals .
  • Potential Anti-inflammatory Effects
    • Research suggests that (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Neuroprotection in Animal Models

A study conducted on rodent models of neurodegenerative diseases highlighted the protective effects of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol against neurotoxicity induced by glutamate. The compound significantly reduced neuronal cell death and improved behavioral outcomes in treated animals .

Anti-inflammatory Activity Assessment

In vitro studies using macrophage cell lines demonstrated that (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid effectively reduced the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This indicates its potential as an anti-inflammatory agent .

Data Tables

Compound NameCAS NumberMolecular FormulaMolecular WeightBiological Activity
(1R,2R)-2-(Benzylamino)cyclohexan-1-ol141553-09-5C13H19NO205.30 g/molNeuroprotective, Antioxidant
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid1893415-79-6C39H46N2O10702.8 g/molAnti-inflammatory

Q & A

Q. What are the recommended storage conditions to ensure the stability of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol?

Methodological Answer: To preserve stability, store the compound in a tightly sealed container under inert gas (e.g., nitrogen) in a dry, well-ventilated environment at temperatures between 2–8°C. Avoid exposure to moisture and light, as these can induce hydrolysis or photodegradation. Opened containers should be resealed immediately and stored upright to prevent leakage .

Q. Which spectroscopic methods are most effective for characterizing the stereochemistry of (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid?

Methodological Answer:

  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing (e.g., bond angles and torsion angles) .
  • NMR spectroscopy : Use chiral derivatizing agents (e.g., Mosher’s acid) to distinguish enantiomers. 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve diastereotopic protons and coupling constants indicative of stereochemistry .
  • Optical rotation : Compare experimental values with literature data to confirm enantiomeric purity .

Q. What synthetic routes are commonly employed to prepare (1R,2R)-2-(Benzylamino)cyclohexan-1-ol?

Methodological Answer:

  • Amination of cyclohexene oxide : React (1R,2R)-cyclohexene oxide with benzylamine under controlled pH (7–9) and temperature (40–60°C) to regioselectively open the epoxide .
  • Chiral resolution : Separate racemic mixtures via diastereomeric salt formation using tartaric acid derivatives .
  • Purification : Column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane) to isolate the desired diastereomer .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when synthesizing (1R,2R)-2-(Benzylamino)cyclohexan-1-ol?

Methodological Answer: Conflicts in NMR data (e.g., unexpected splitting or integration ratios) may arise from dynamic processes like hindered rotation or tautomerism. Strategies include:

  • Variable-temperature NMR : Perform experiments at low temperatures (–40°C) to "freeze" conformational changes and resolve splitting patterns .
  • Isotopic labeling : Introduce deuterium at specific positions to simplify spectra and identify exchangeable protons .
  • 2D NMR (COSY, NOESY) : Correlate coupling interactions and spatial proximities to confirm assignments .

Q. What strategies are effective for minimizing diastereomer formation during the synthesis of (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid?

Methodological Answer:

  • Enantioselective catalysis : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) during esterification to favor the desired (2R,3R) configuration .
  • Protecting group strategy : Temporarily block reactive hydroxyl groups with tert-butyldimethylsilyl (TBS) or benzyl ethers to prevent undesired acylation .
  • Kinetic control : Optimize reaction conditions (e.g., low temperature, short reaction time) to favor the thermodynamically less stable but stereochemically pure product .

Q. How can crystallography resolve discrepancies in molecular conformation predictions for these compounds?

Methodological Answer:

  • Single-crystal X-ray diffraction : Provides precise bond lengths, angles, and torsion angles, which can validate or correct computational models (e.g., DFT calculations). For example, hydrogen bonding networks in (1R,2R)-2-(Benzylamino)cyclohexan-1-ol crystals may stabilize non-intuitive conformations .
  • Powder XRD : Compare experimental patterns with simulated data from computational models to identify polymorphic variations .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data for these compounds?

Methodological Answer:

  • Reproducibility checks : Verify purity (>95% by HPLC) and stereochemical integrity (via chiral HPLC or optical rotation) to rule out impurities or racemization as confounding factors .
  • Assay standardization : Use cell lines with validated receptor expression levels and control for batch-to-buffer variability (e.g., serum-free media for protein-binding studies) .
  • Meta-analysis : Compare data across multiple studies, prioritizing results from peer-reviewed journals with rigorous structural validation (e.g., X-ray or NMR data) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic Acid Synthesis

StepReagents/ConditionsYield (%)Reference
Esterification4-Methylbenzoyl chloride, DMAP, CH2_2Cl2_2, 0°C → RT78
Chiral ResolutionL-(+)-Tartaric acid, ethanol/water65
PurificationSilica gel chromatography (EtOAc/hexane 3:7)>95% purity

Q. Table 2: Spectroscopic Data for Stereochemical Confirmation

TechniqueKey ObservationsCompoundReference
X-ray CrystallographyC1–C2–N–C7 torsion angle: 58.3°(1R,2R)-isomer
1H^{1}\text{H}-NMRδ 3.85 (dd, J = 4.2, 10.1 Hz, H-1)(2R,3R)-diacid
Optical Rotation[α]D20_{D}^{20} = +34.5° (c 1.0, CHCl3_3)(1R,2R)-aminocyclohexanol

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